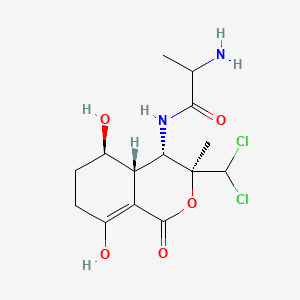![molecular formula C13H14O4 B586293 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid CAS No. 1334376-71-4](/img/structure/B586293.png)
2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid, also known as PACBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PACBA is a derivative of benzoic acid and is synthesized through a specific chemical process.
作用機序
The mechanism of action of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid is not fully understood. However, studies have shown that 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has a range of biochemical and physiological effects. 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid.
実験室実験の利点と制限
One of the advantages of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid is that it is relatively easy to synthesize and purify. Additionally, 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has been found to have low toxicity, which makes it a promising candidate for further research. However, one of the limitations of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid is that its mechanism of action is not fully understood. Additionally, further research is needed to determine the optimal dosage and administration of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid for various applications.
将来の方向性
There are several future directions for research on 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid. One area of research is in the development of new drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid and its potential applications in the treatment of various inflammatory diseases. Furthermore, research is needed to determine the optimal dosage and administration of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid for various applications. Finally, research is needed to explore the potential use of 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid in combination with other drugs or therapies for enhanced efficacy.
合成法
2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid is synthesized through a reaction between 2-methyl-3-butyn-2-ol and benzoic anhydride. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) and occurs in the presence of a solvent such as dichloromethane. The resulting product is purified through a series of recrystallization steps to obtain pure 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid.
科学的研究の応用
2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has been found to have potential applications in various scientific research fields. One of the primary areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid has been studied for its potential use as an anti-inflammatory agent and in the treatment of various inflammatory diseases.
特性
IUPAC Name |
2-[(E)-pent-2-enoxy]carbonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h3-8H,2,9H2,1H3,(H,14,15)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRIXKSUCCUIRO-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCOC(=O)C1=CC=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/COC(=O)C1=CC=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858137 |
Source


|
| Record name | 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid | |
CAS RN |
1334376-71-4 |
Source


|
| Record name | 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-Pyridinyl)benzoyl]glycine](/img/no-structure.png)
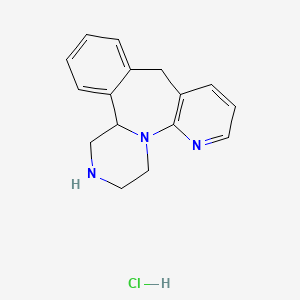
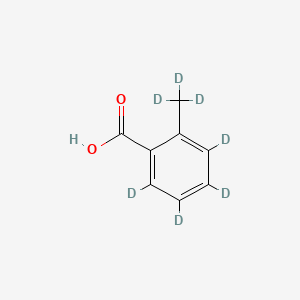
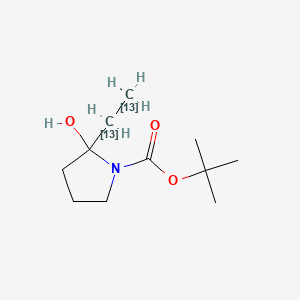

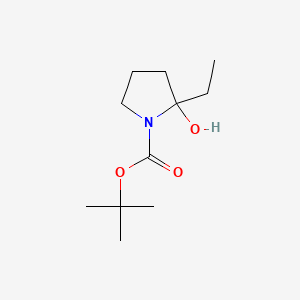
![1-[2-(Acetylamino)phenyl]propargyl alcohol](/img/structure/B586221.png)
![N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586223.png)

![3-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B586231.png)
